![molecular formula C15H19BrN2O2 B1440464 N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide CAS No. 1138445-83-6](/img/structure/B1440464.png)
N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide
Übersicht
Beschreibung
N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide, also known by its chemical formula C15H19BrN2O2 , is a compound used in proteomics research. Its molecular weight is approximately 339.23 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-bromoacetyl bromide with 1-azepanecarboxylic acid . The resulting product is N-[2-(1-azepanylcarbonyl)phenyl]-2-bromoacetamide. The synthetic pathway may include purification steps to obtain a high yield and purity .
Molecular Structure Analysis
The molecular structure of N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide consists of a phenyl group , a bromine atom , and an azepane ring . The carbonyl group is attached to the azepane ring, forming the amide linkage. The overall structure plays a crucial role in its biological activity .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and halogenation. Its reactivity depends on the presence of functional groups and the surrounding environment .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity : Research indicates the potential of N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide derivatives in antimicrobial applications. A study focused on the synthesis of derivatives with antimicrobial and hemolytic activities, highlighting their effectiveness against microbial species and relatively low toxicity (Rehman et al., 2016).
Application in Biochemistry : The compound's derivatives have been utilized in biochemical studies. For instance, bromoacetamide derivatives, which share a structural similarity, have been used to study the reactivity of histidine-15 in lysozyme, indicating a specific binding site and reactivity pattern (Yamada et al., 1984).
Chemical Synthesis and Characterization : The compound and its derivatives have been synthesized and characterized in several studies. This includes the synthesis of various N-substituted acetamides, demonstrating the versatility and potential applications of these compounds in different chemical contexts (Siddiqui et al., 2013).
Potential in Medicinal Chemistry : There are applications in medicinal chemistry, such as the synthesis of compounds for evaluation as anti-diabetic agents. For example, a study on indole-based hybrid oxadiazole scaffolds with N-substituted acetamides showed significant potential in antidiabetic activities (Nazir et al., 2018).
Applications in Radical Cyclization : The compound has been utilized in studies involving radical cyclization, an important reaction in organic synthesis. This includes research on the cyclization of N-vinylic α-bromo amides, demonstrating the compound's utility in synthetic chemistry (Ishibashi et al., 1996).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-11-14(19)17-13-8-4-3-7-12(13)15(20)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-11H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSOUILUDJIOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



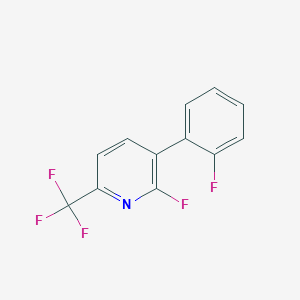
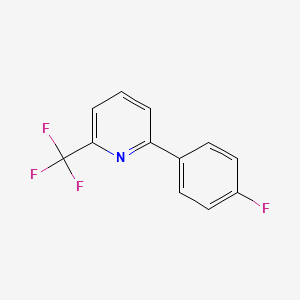
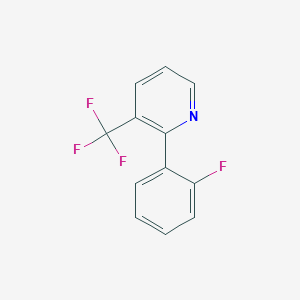
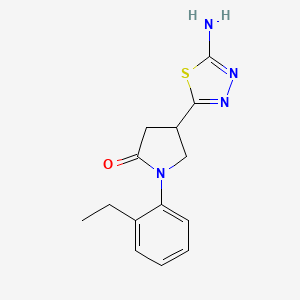
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride](/img/structure/B1440390.png)
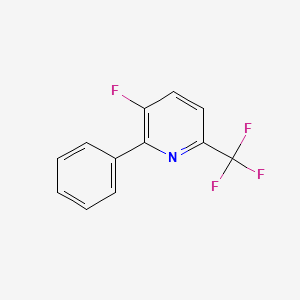
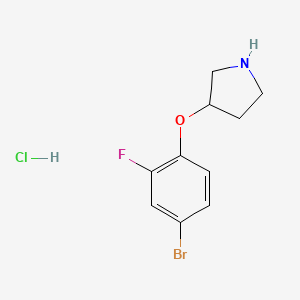
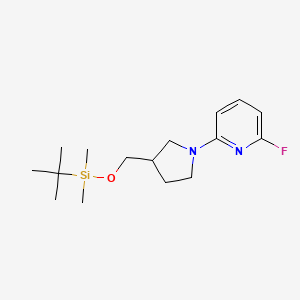
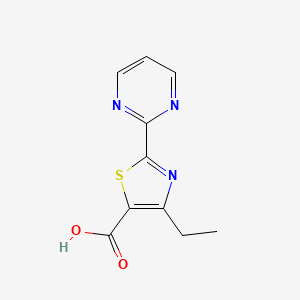
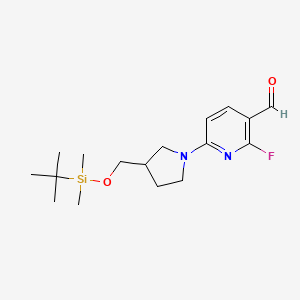
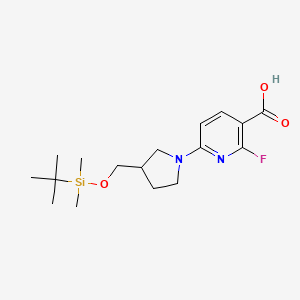
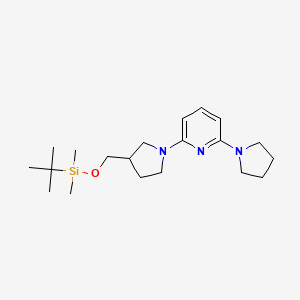
![4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1440403.png)
![Tert-butyl 2-(3,4-dimethylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1440404.png)